molecular formula C11H21NO B074211 Decyl isocyanate CAS No. 1191-69-1

Decyl isocyanate

Cat. No. B074211
CAS RN: 1191-69-1
M. Wt: 183.29 g/mol
InChI Key: XFEWMFDVBLLXFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isocyanates, including decyl isocyanate, are synthesized through several methods. A common approach involves the phosgene route, but due to safety and environmental concerns, other methods are gaining popularity, such as those using carbonyl fluoride or other less hazardous reagents (Quan et al., 2015).

Molecular Structure Analysis

The molecular structure of isocyanates like decyl isocyanate is characterized by the presence of the reactive -N=C=O group. This group defines their chemical behavior and reactivity. The structure and reaction mechanisms of isocyanates have been extensively studied to understand their behavior in different chemical reactions (Caraculacu & Coseri, 2001).

Chemical Reactions and Properties

Decyl isocyanate participates in various chemical reactions, primarily involving nucleophilic attack on the isocyanate group. These reactions include the formation of amides, ureas, and other important compounds. For instance, isocyanates react with carboxylic acids to form amides (Sasaki & Crich, 2011), and with amines to form urea derivatives (Patil et al., 2003).

Physical Properties Analysis

The physical properties of decyl isocyanate, like other isocyanates, depend on their molecular structure. Typically, these compounds are liquids at room temperature. Their physical properties, such as boiling point and solubility, are influenced by the length of the alkyl chain attached to the isocyanate group.

Chemical Properties Analysis

Isocyanates are known for their reactivity, particularly with compounds containing active hydrogen atoms, such as water, alcohols, and amines. This reactivity is central to their use in creating polymers and other complex chemical compounds. The chemical properties of isocyanates like decyl isocyanate have been the subject of extensive research due to their industrial significance (Ugi et al., 2003).

Scientific Research Applications

1. Use in Polyurethane Synthesis

  • Application Summary: Decyl isocyanate is a type of blocked isocyanate, which are used in the synthesis of polyurethane. The range of potential properties available results in a wide array of applications, including packaging, adhesives, insulation, coatings, and fire retardants .
  • Methods of Application: The basic synthesis of polyurethanes involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water .
  • Results or Outcomes: Despite significant developments in the synthesis of polyurethane, a major industrial problem remains: the sensitivity of isocyanates towards moisture. In order to overcome this problem, work has focused on the development of isocyanate-free polyurethane formulations, eliminating the isocyanate moisture sensitivity problem, or through the use of blocked, or masked isocyanates .

2. Synthesis of Potential Proteasome Inhibitors

  • Application Summary: Decyl isocyanate may be used to synthesize potential proteasome inhibitors .
  • Methods of Application: The specific methods of application are not provided in the source, but it involves the synthesis of compounds such as decyl-urea-Val-NHNHBoc, decyl-urea-Val-Leu 2 -VS, and decyl-urea-Val-Leu 2 -EK .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

3. Synthesis of Carbodiimides

  • Application Summary: Decyl isocyanate can be used in the synthesis of carbodiimides from phosphinimines. This process is particularly useful in the preparation of AZT analogues .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

4. Synthesis of AZT Analogues

  • Application Summary: Decyl isocyanate can be used in the synthesis of AZT analogues. AZT, or Azidothymidine, is an antiretroviral medication used to prevent and treat HIV/AIDS .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

Safety And Hazards

Isocyanates, including Decyl isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation. Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . There is evidence that both respiratory and dermal exposures can lead to sensitization .

Future Directions

The high toxicity of isocyanate species in the workplace demands the development of sensitive techniques for the detection of isocyanates to protect workers from adverse health effects . Furthermore, environmental concerns about fossil-based isocyanates are the reason why investigations on their green counterparts have got receiving more attention .

properties

IUPAC Name

1-isocyanatodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-2-3-4-5-6-7-8-9-10-12-11-13/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEWMFDVBLLXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403108
Record name Decyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decyl isocyanate

CAS RN

1191-69-1
Record name Decyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decyl isocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(5.1) To a stirring solution of 5-amino-3-methyl-thiophene-2,4-dicarboxylic acid 2-octyl ester 4-tert-butyl ester (348 mg, 0.94 mmol) and DBU (0.35 mL, 360 mg, 2.4 mmol) in CH2Cl2 (10 mL) was added octyl isocyanate (0.166 mL, 146 mg, 0.94 mmol). The reaction was stirred RT for 16 h, and then solvent was removed under reduced pressure. The product was purified by column chromatography (5:1; hexanes:EtOAc) to give 431 mg of a solid (87%): Mp 92.0-94.0° C.; 1H NMR (CDCl3) δ 12.30 (s, 1H), 8.64 (s, 1H), 5.30 (t, 1H, J=6.0 Hz), 4.25 (t, 2H, J=6.4 Hz), 3.29 (q, 2H, J=6.0 Hz), 2.74 (s, 3H), 1.90-1.50 (m, 4H), 1.61 (s, 9H), 1.28 (bs, 20H), 0.88 (m, 6H). MS (EI): 525.1 (m+). 3-Methyl-5-(3-octyl-ureido)-thiophene-2,4-dicarboxylic acid 2-benzyl ester 4-tert-butyl ester. (5.2) The same method as for the preparation of 3-methyl-5-(3-octyl-ureido)-thiophene-2,4-dicarboxylic acid 4-tert-butyl ester 2-octyl ester was employed. Thus, acylation with octyl isocyanate (3.83 mL, 3.37 g, 21.7 mmol) afforded 3.42 g of a solid (38%) after column chromatography (9:1; hexanes:EtOAc): Mp 119.0-120.0° C.; 1H NMR (CDCl3) δ 11.03 (s, 1H), 7.50-7.20 (m, 5H), 5.27 (s, 2H), 5.03 (vt, 1H), 3.29 (q, 2H, J=6.6 Hz), 2.71 (s, 3H), 1.63-1.40 (m, 2H), 1.57 (s, 9H), 1.26 (bs, 10H), 0.87 (t, 3H, J=6.6 Hz). MS (EI): 502.8 (m+). 3-Methyl-5-(3-tetradecyl-ureido)-thiophene-2,4-dicarboxylic acid 2-benzyl ester 4-tert-butyl ester. (5.3) The same method as for the preparation of 3-methyl-5-(3-octyl-ureido)-thiophene-2,4-dicarboxylic acid 4-tert-butyl ester 2-octyl ester was employed. Thus, acylation with tetradecyl isocyanate (0.33 mL, 287 mg, 1.2 mmol) afforded 253 mg of a solid (36%) after column chromatography (9:1; hexanes:EtOAc): Mp 104.5-106.0° C.; 1H NMR (CDCl3) δ 11.04 (s, 1H), 7.50-7.20 (m, 5H), 5.27 (s, 2H), 5.14 (t, 1H, J=6.2 Hz), 3.29 (q, 2H, J=6.2 Hz), 2.71 (s, 3H), 1.65-1.40 (m, 2H), 1.57 (s, 9H), 1.25 (bs, 22H), 0.88 (t, 3H, J=6.0 Hz). MS (EI): 587.1 (m+). 5-(3-Hexadecyl-ureido)-3-methyl-thiophene-2,4-dicarboxylic acid 2-benzyl ester 4-tert-butyl ester. (5.4) The same method as for the preparation of 3-methyl-5-(3-octyl-ureido)-thiophene-2,4-dicarboxylic acid 4-tert-butyl ester 2-octyl ester was employed. Thus, acylation with hexadecyl isocyanate (0.37 mL, 321 mg, 1.2 mmol) afforded 218 mg of a solid (30%) after column chromatography (9:1; hexanes:EtOAc): Mp 104.0-105.0° C.; 1H NMR (CDCl3) δ 11.04 (s, 1H), 7.50-7.20 (m, 5H), 5.27 (s, 2H), 5.14 (t, 1H, J=6.2 Hz), 3.29 (q, 2H, J=6.2 Hz), 2.71 (s, 3H), 1.65-1.40 (m, 2H), 1.57 (s, 9H), 1.25 (bs, 26H), 0.88 (t, 3H, J=6.0 Hz). MS (EI): 615.1 (m+). 5-(3-Dodecyl-ureido)-3-methyl-thiophene-2,4-dicarboxylic acid 2-benzyl ester 4-tert-butyl ester. (5.5) The same method as for the preparation of 3-methyl-5-(3-octyl-ureido)-thiophene-2,4-dicarboxylic acid 4-tert-butyl ester 2-octyl ester was employed. Thus, acylation with decyl isocyanate (0.29 mL, 254 mg, 1.2 mmol) afforded 265 mg of a solid (40%) after column chromatography (9:1; hexanes:EtOAc): Mp 106.8-108.0° C.). 1H NMR (CDCl3) δ 11.04 (s, 1H), 7.45-7.26 (m, 5H), 5.27 (s, 2H), 5.24 (t, 1H, J=5.6 Hz), 3.28 (q, 2H, J=6.6 Hz), 2.72 (s, 3H), 1.60-1.40 (m, 2H), 1.57 (s, 9H), 1.25 (bs, 18H), 0.88 (t, 3H, J=6.4 Hz). MS (EI): 559.0 (m+).
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
5-(3-Dodecyl-ureido)-3-methyl-thiophene-2,4-dicarboxylic acid 2-benzyl ester 4-tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 5.5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-methyl-5-(3-octyl-ureido)-thiophene-2,4-dicarboxylic acid 4-tert-butyl ester 2-octyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decyl isocyanate
Reactant of Route 2
Reactant of Route 2
Decyl isocyanate
Reactant of Route 3
Reactant of Route 3
Decyl isocyanate
Reactant of Route 4
Reactant of Route 4
Decyl isocyanate
Reactant of Route 5
Reactant of Route 5
Decyl isocyanate
Reactant of Route 6
Reactant of Route 6
Decyl isocyanate

Citations

For This Compound
38
Citations
B Durairaj, ET Samulski, MT Shaw - Macromolecules, 1990 - ACS Publications
… that for poly(undecyl isocyanate). The results from various analyses showed that all the copolymers undergo decomposition at ~180 C. The dependence of Tg on alkyl side chain length …
Number of citations: 23 pubs.acs.org
Y Chujo, K Sada, K Matsumoto, T Saegusa - Macromolecules, 1990 - ACS Publications
… that for poly(undecyl isocyanate). The results from various analyses showed that all the copolymers undergo decomposition at ~180 C. The dependence of Tg on alkyl side chain length …
Number of citations: 84 pubs.acs.org
L Han, Q Chen, H Chen, S Yu, L Xiao, Z Ye - Journal of Nanomaterials, 2018 - hindawi.com
… plane of α-ZrP with its interlayer spacing of 0.76 nm, which indicates that the layer interval of α-ZrP keeps unchanged after hydrophobic modification, that is, the octadecyl isocyanate …
Number of citations: 23 www.hindawi.com
G Durand, A Polidori, JP Salles, M Prost… - Bioorganic & medicinal …, 2003 - Elsevier
… Coupling trials with decyl isocyanate and t-butyl nitrone have shown that such a cycloaddition reaction was mainly achieved. To avoid these problems, we have inserted a γ-…
Number of citations: 26 www.sciencedirect.com
RH Kang, SW Baek, TK Ryu, SW Choi - Colloids and Surfaces B …, 2018 - Elsevier
This paper describes the fabrication of water-dispersible nanodiamond (ND) clusters with blue fluorescence for cellular bioimaging. Poly(ethylene glycol) carboxyl methyl acid (mPEG-…
Number of citations: 7 www.sciencedirect.com
DJ Kinning - The Journal of Adhesion, 1997 - Taylor & Francis
… %) hydrolyzed poly(viny1 acetate) with decyl isocyanate and octadecyl isocyanate, respectively. … The author would like to thank Martha Jacobsen of 3M for synthesis of decyl isocyanate, …
Number of citations: 35 www.tandfonline.com
N Xu, W Zhou, W Shi - Polymers for advanced technologies, 2004 - Wiley Online Library
… This can be attributed to the introduction of modified BoltornTM H20 that has multi-hydroxyl groups as reactive sites for octadecyl isocyanate. As a result, the modified BoltornTM H20 …
Number of citations: 46 onlinelibrary.wiley.com
AV Budruev, AV Oleinik - High Energy Chemistry, 2011 - Springer
… An absorption band due to the asymmetric stretching vibration of the isocyanate group (νas NCO) at 2257.2 cm ⎯1 was chosen for hepta decyl isocyanate, whereas the stretching …
Number of citations: 1 link.springer.com
P Robson, PRH Speakman - Journal of the Chemical Society B …, 1968 - pubs.rsc.org
… TO a solution of undecyl isocyanate (1 g.) in chloroform (5 ml.) was added a solution of hydrazoic acid in chloroform (4% solution; 6.3 ml.). The solution was kept at 50" for 1 hr. and was …
Number of citations: 24 pubs.rsc.org
BD Kelley, DIC Wang, TA Hatton - Biotechnology and …, 1993 - Wiley Online Library
… Other isocyanate homologs could not be synthesized due to the difficulty in handling gaseous ethyl isocyanate, and the lack of a commercial supply of decyl isocyanate. Synthesis was …
Number of citations: 52 onlinelibrary.wiley.com

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